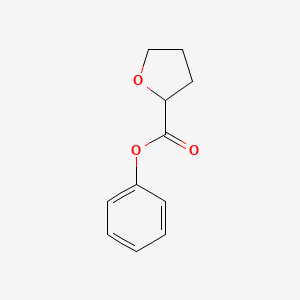
Phenyl oxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl oxolane-2-carboxylate is a heterocyclic compound featuring a five-membered oxolane ring fused with a phenyl group and a carboxylate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted epoxides with carboxylic acids under acidic or basic conditions. For instance, the reaction of phenyl glycidyl ether with formic acid in the presence of a catalyst such as sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl oxolane-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of phenyl oxolane-2-methanol.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles such as amines or thiols replace the oxygen atom, forming new derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and halides under basic or acidic conditions
Major Products:
Oxidation: Phenyl oxolane-2-carboxylic acid.
Reduction: Phenyl oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Phenyl oxolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of phenyl oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound used .
Vergleich Mit ähnlichen Verbindungen
Phenyl oxolane-2-carboxylate can be compared with other similar heterocyclic compounds such as:
Oxazoles: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom. They are known for their biological activity and are used in pharmaceuticals.
Oxazolines: Similar to oxazoles but with a different ring structure, oxazolines are used in various industrial applications and as intermediates in organic synthesis.
Thiazoles: These compounds contain a sulfur atom in the ring and are known for their use in dyes, drugs, and agrochemicals
This compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
phenyl oxolane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
FFACSENHYLWWQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)
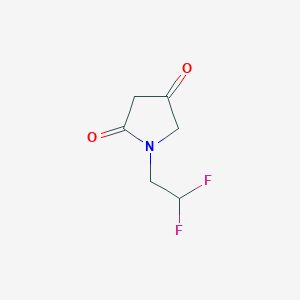

![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)
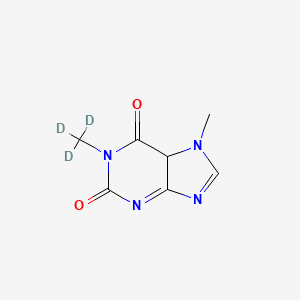

![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)


![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)

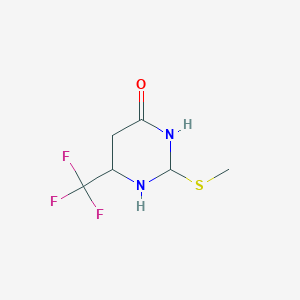
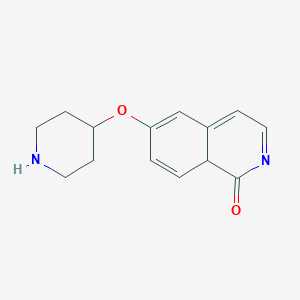
![(3S,4S,5S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12354694.png)
